molecular formula C24H22OS3 B12790615 3-(Tris(phenylthio)methyl)cyclopentanone CAS No. 69814-17-1

3-(Tris(phenylthio)methyl)cyclopentanone

Cat. No.: B12790615
CAS No.: 69814-17-1
M. Wt: 422.6 g/mol
InChI Key: USIKWNLYPYOUFY-UHFFFAOYSA-N
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Description

3-(Tris(phenylthio)methyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with a tris(phenylthio)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(phenylthio)methyl)cyclopentanone typically involves the reaction of cyclopentanone with tris(phenylthio)methane under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tris(phenylthio)methane, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Tris(phenylthio)methyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

3-(Tris(phenylthio)methyl)cyclopentanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(Tris(phenylthio)methyl)cyclopentanone involves its interaction with molecular targets through its phenylthio and carbonyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

    Cyclopentanone: A simpler analog without the tris(phenylthio)methyl group.

    3-Methylcyclopentanone: A structurally related compound with a methyl group instead of the tris(phenylthio)methyl group.

    Tris(phenylthio)methane: The parent compound without the cyclopentanone ring.

Uniqueness: 3-(Tris(phenylthio)methyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the tris(phenylthio)methyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

69814-17-1

Molecular Formula

C24H22OS3

Molecular Weight

422.6 g/mol

IUPAC Name

3-[tris(phenylsulfanyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C24H22OS3/c25-20-17-16-19(18-20)24(26-21-10-4-1-5-11-21,27-22-12-6-2-7-13-22)28-23-14-8-3-9-15-23/h1-15,19H,16-18H2

InChI Key

USIKWNLYPYOUFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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